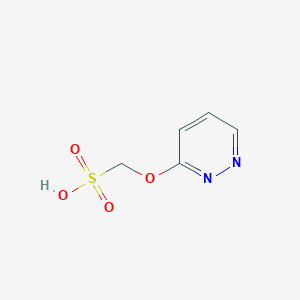
Sulphomethoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphomethoxypyridazine is a sulfonamide antibacterial compound. It is primarily used to treat bacterial infections such as gonorrhea, inflammation, urinary tract ulcers, and bronchitis . The compound is known for its long-acting properties and is supplied in tablet form for medical use .
Preparation Methods
The preparation of sulphomethoxypyridazine involves a high-pressure methoxylation reaction. This method ensures thorough methoxylation by controlling the reaction conditions
Chemical Reactions Analysis
Sulphomethoxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sulphomethoxypyridazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sulfonamide chemistry and reaction mechanisms.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial cell walls.
Mechanism of Action
Sulphomethoxypyridazine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase (EC 2.5.1.15). This enzyme is crucial for the synthesis of dihydropteroate, a precursor in the folic acid pathway in bacteria . By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the death of the bacterial cells.
Comparison with Similar Compounds
Sulphomethoxypyridazine is similar to other sulfonamide antibiotics, such as:
Sulfadimethoxine: Known for its long-acting properties and high degree of protein binding.
Sulfanilamide: A simpler sulfonamide compound with similar antibacterial properties.
What sets this compound apart is its specific structure, which includes a methoxy group on the pyridazine ring and a sulfonamide group on the benzene ring. This unique structure contributes to its long-acting antibacterial effects and its ability to treat infections resistant to other sulfonamides .
Properties
Molecular Formula |
C5H6N2O4S |
|---|---|
Molecular Weight |
190.18 g/mol |
IUPAC Name |
pyridazin-3-yloxymethanesulfonic acid |
InChI |
InChI=1S/C5H6N2O4S/c8-12(9,10)4-11-5-2-1-3-6-7-5/h1-3H,4H2,(H,8,9,10) |
InChI Key |
CDNKLAPGQXSOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)OCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


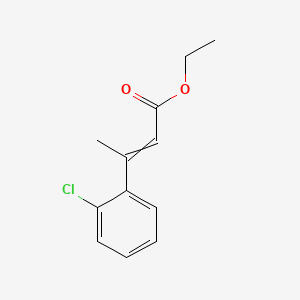
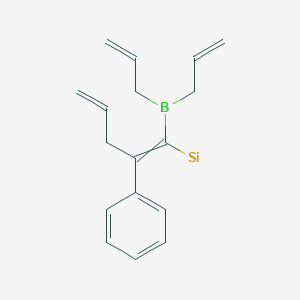
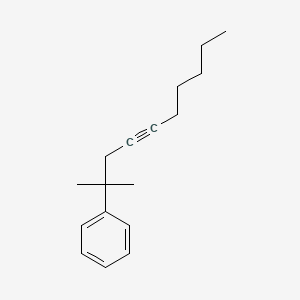
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
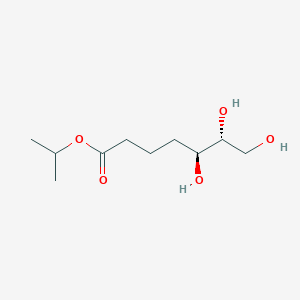
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
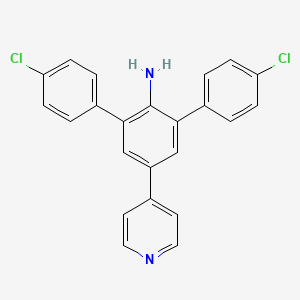
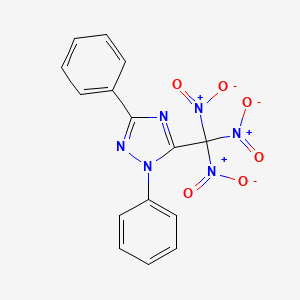
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
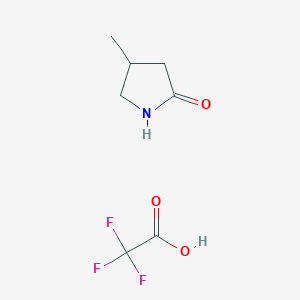
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
